![molecular formula C9H13F2NO B2419008 N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide CAS No. 2224325-59-9](/img/structure/B2419008.png)
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with two fluorine atoms and two methyl groups, and an amide group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the cyclopropyl core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the difluoro-dimethylcyclopropyl ring. Subsequent functionalization introduces the amide group and the prop-2-enamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with new substituents at specific positions.
Scientific Research Applications
Chemistry: In chemistry, N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its unique chemical properties may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: this compound is also used in various industrial applications, including the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol: A related compound with a hydroxyl group instead of the amide group.
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride: Another related compound with an amine group instead of the amide group.
Uniqueness: N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c1-4-7(13)12-5-6-8(2,3)9(6,10)11/h4,6H,1,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFXHPBNDRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)
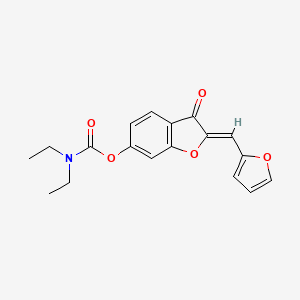
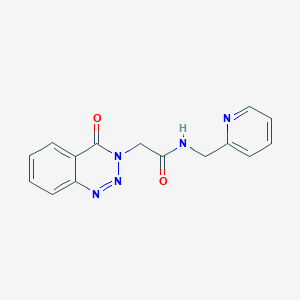
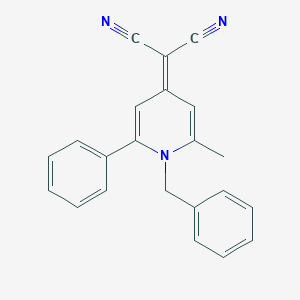

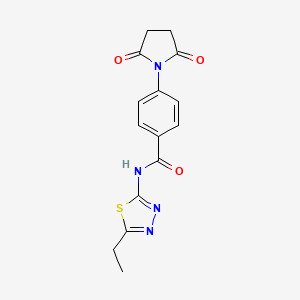
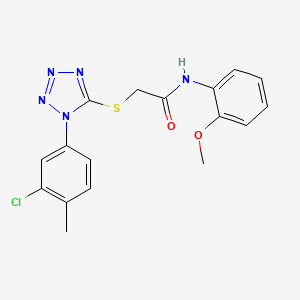
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
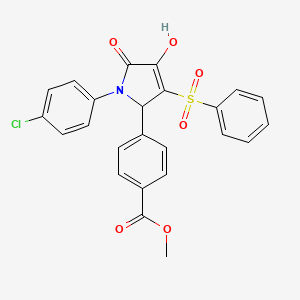
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
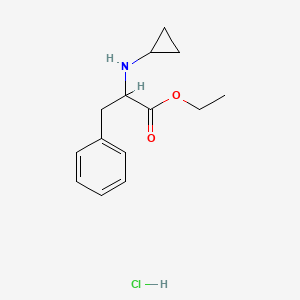
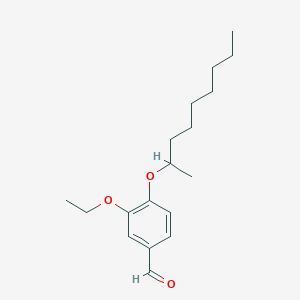
![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)
